molecular formula C18H19N5O2S B2617894 N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 483984-55-0

N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Katalognummer: B2617894
CAS-Nummer: 483984-55-0
Molekulargewicht: 369.44
InChI-Schlüssel: IOMHPQPJPZJZHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidin-4-yl core linked via a sulfanyl group to an acetamide moiety. The acetamide is substituted with an oxolan-2-ylmethyl group, which introduces a tetrahydrofuran-derived side chain. This structural motif is common in kinase inhibitors and other biologically active molecules, where the pyrazolo[3,4-d]pyrimidine scaffold serves as a purine mimic for ATP-binding site interactions .

Eigenschaften

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-16(19-9-14-7-4-8-25-14)11-26-18-15-10-22-23(17(15)20-12-21-18)13-5-2-1-3-6-13/h1-3,5-6,10,12,14H,4,7-9,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMHPQPJPZJZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the oxolan-2-ylmethyl group: This step often involves nucleophilic substitution reactions.

    Introduction of the sulfanylacetamide moiety: This can be done through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Wissenschaftliche Forschungsanwendungen

N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

Wirkmechanismus

The mechanism of action of N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in the acetamide substituent and the linker group between the pyrazolo[3,4-d]pyrimidine core and the acetamide. Key examples include:

Compound Name / ID Acetamide Substituent Linker Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Oxolan-2-ylmethyl Sulfanyl C₁₉H₂₁N₅O₂S 391.47* Not reported
N-(4-Fluorobenzyl) analog 4-Fluorobenzyl Sulfanyl C₂₀H₁₆FN₅OS 393.44 Not reported
N-(4-Acetamidophenyl) analog 4-Acetamidophenyl Sulfanyl C₂₁H₂₀N₆O₂S 420.49 Not reported
N-(4-Methylbenzyl) analog 4-Methylbenzyl Sulfanyl C₂₁H₁₉N₅OS 389.47 Not reported
Compound XIId 4-Methoxyphenyl Piperazin-1-yl C₂₃H₂₂ClN₇O 464.92 156–158
Compound XVI 1,3,4-Thiadiazol-2-yl Piperazin-1-yl C₁₉H₁₈N₈OS 406.46 Not reported

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Hydrophilicity :

  • The oxolan-2-ylmethyl group in the target compound enhances hydrophilicity compared to lipophilic groups like 4-methylbenzyl (logP: ~2.5 vs. ~3.2) .
  • Fluorinated analogs (e.g., 4-fluorobenzyl) may improve metabolic stability and bioavailability due to reduced oxidative metabolism .

Physicochemical and Spectral Properties

  • Melting Points : Sulfanyl-acetamide analogs generally exhibit lower melting points (e.g., 156–188°C for piperazine-linked compounds) compared to bulkier derivatives .
  • Spectroscopic Data :
    • 1H NMR : The oxolan-2-ylmethyl group in the target compound would show characteristic signals at δ ~3.5–4.0 ppm (tetrahydrofuran protons) and δ ~4.2 ppm (CH₂ linked to sulfur) .
    • 13C NMR : The sulfanyl-linked acetamide’s carbonyl carbon typically resonates at δ ~165–170 ppm .

Biologische Aktivität

N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Biological Activities

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) cells. For instance, a study revealed that certain derivatives demonstrated IC50 values ranging from 0.3 to 24 µM against these cell lines, indicating potent antiproliferative effects .

2. Mechanisms of Action
The mechanisms through which N-[(oxolan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide exerts its effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, such as EGFR and VEGFR2. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating further .

Case Studies

Case Study 1: In Vitro Analysis
A series of in vitro experiments were conducted to assess the cytotoxic effects of the compound on MCF-7 cells. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 5 µM. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis rates compared to untreated controls.

Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding affinity of the compound to its target proteins. The results demonstrated favorable binding interactions with the ATP-binding site of EGFR and VEGFR2, supporting its role as a dual inhibitor in cancer therapy .

Data Table

Cell LineIC50 (µM)Mechanism of Action
MCF-70.3EGFR Inhibition
HCT1167.6VEGFR2 Inhibition
HePG-224Induction of Apoptosis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.